Enhanced Lipophilicity for Membrane Permeability
Compared to its unsubstituted and chloro analogs, 3-(4-Bromophenyl)cyclopentanone demonstrates a significantly higher calculated partition coefficient (cLogP), indicating greater lipophilicity [1]. The target compound's cLogP of 3.2857 is 0.76 log units higher than 3-phenylcyclopentanone (cLogP = 2.5232) and 0.11 log units higher than 3-(4-chlorophenyl)cyclopentanone (cLogP = 3.1766). All three compounds share an identical topological polar surface area (TPSA) of 17.07 Ų, meaning the increased lipophilicity is solely attributable to the bromine substituent.
| Evidence Dimension | Lipophilicity (calculated partition coefficient, cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.2857 |
| Comparator Or Baseline | 3-Phenylcyclopentanone (cLogP = 2.5232); 3-(4-Chlorophenyl)cyclopentanone (cLogP = 3.1766) |
| Quantified Difference | ΔcLogP = +0.76 (vs. phenyl); +0.11 (vs. chloro) |
| Conditions | Computational prediction using standard algorithms (e.g., ACD/LogP or ChemAxon) |
Why This Matters
Higher lipophilicity correlates with enhanced passive diffusion across cell membranes, potentially improving oral bioavailability and cellular activity of derived drug candidates.
- [1] Chemsrc. 3-Phenylcyclopentanone (CAS 64145-51-3). LogP = 2.52320. Accessed April 2026. View Source
